molecular formula C16H14O3 B13872456 3-(4-Benzoylphenyl)propanoic acid CAS No. 71388-83-5

3-(4-Benzoylphenyl)propanoic acid

Cat. No.: B13872456
CAS No.: 71388-83-5
M. Wt: 254.28 g/mol
InChI Key: YEHLPDKAUGOAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Benzoylphenyl)propanoic acid is a phenylpropanoic acid derivative of significant interest in medicinal chemistry research, particularly as a key synthetic intermediate for the development of novel bioactive molecules. This compound shares a close structural relationship with Ketoprofen, a well-known non-steroidal anti-inflammatory drug (NSAID) . Research into analogous compounds, such as 2-(3-benzoylphenyl)propanohydroxamic acid, has demonstrated their potential as dual-mechanism agents, capable of inhibiting both cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs) . These pathways are critical in the pathogenesis of inflammation and cancer, suggesting that this compound could serve as a valuable precursor or pharmacophore in the design of multifunctional therapeutic candidates . Its structure makes it a promising building block for generating new chemical entities aimed at oncology and inflammatory disease research. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71388-83-5

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-(4-benzoylphenyl)propanoic acid

InChI

InChI=1S/C16H14O3/c17-15(18)11-8-12-6-9-14(10-7-12)16(19)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,17,18)

InChI Key

YEHLPDKAUGOAJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCC(=O)O

Origin of Product

United States

Systematic Nomenclature and Molecular Framework Analysis of 3 4 Benzoylphenyl Propanoic Acid

IUPAC Designation and Positional Isomerism

The systematic name for the chemical compound 3-(4-Benzoylphenyl)propanoic acid is determined by the International Union of Pure and Applied Chemistry (IUPAC) rules. The structure consists of a propanoic acid chain attached to a phenyl ring, which in turn is substituted with a benzoyl group. The "propanoic acid" indicates a three-carbon carboxylic acid. The numbering of this chain begins at the carboxyl carbon (C1). The point of attachment to the phenyl ring is at carbon 3 of the propanoic acid chain.

The phenyl ring has a benzoyl group substituent. The locant "4-" in "4-Benzoylphenyl" specifies that the benzoyl group is attached to the fourth carbon of the phenyl ring, relative to the point of attachment of the propanoic acid group (which is at position 1 of the phenyl ring). Therefore, the unambiguous IUPAC name is This compound .

Positional isomerism is a key feature in this family of compounds. The relative positions of the propanoic acid and benzoyl substituents on the central phenyl ring, as well as the point of attachment of the phenyl ring to the propanoic acid chain, can vary, leading to different chemical compounds with distinct properties. For instance, if the benzoyl group were at the 'meta' position instead of the 'para' position, the compound would be 3-(3-benzoylphenyl)propanoic acid.

Another significant isomer is ketoprofen (B1673614), a well-known non-steroidal anti-inflammatory drug, whose IUPAC name is 2-(3-benzoylphenyl)propanoic acid. nih.govbldpharm.com In this isomer, the phenyl group is attached to the second carbon of the propanoic acid chain, and the benzoyl group is at the meta-position of the phenyl ring. researchgate.netresearchgate.net

AttributeThis compound2-(3-Benzoylphenyl)propanoic acid (Ketoprofen) nih.gov3-(3-Benzoylphenyl)propanoic acid2-(4-Benzoylphenyl)propanoic acid
Propanoic Acid Attachment Carbon 3Carbon 2Carbon 3Carbon 2
Benzoyl Group Position Position 4 (para)Position 3 (meta)Position 3 (meta)Position 4 (para)
Common Name N/AKetoprofenN/AN/A
CAS Number 66945-66-822071-15-4 manchesterorganics.com54724-43-166945-65-7

Functional Group Characterization within the Molecular Architecture

The molecular structure of this compound incorporates three distinct functional groups that dictate its chemical reactivity and physical properties. youtube.com

Carboxylic Acid (-COOH): This is a primary functional group consisting of a carbonyl group (C=O) bonded to a hydroxyl group (-OH). It is located at the terminus of the three-carbon aliphatic chain. Carboxylic acids are known for their acidic nature, ability to form hydrogen bonds, and participation in reactions such as esterification and amide formation.

Ketone (C=O): The benzoyl group is essentially a phenyl ketone. A carbonyl group is positioned between the central phenyl ring and a second, terminal phenyl ring. This ketone group is a site for nucleophilic addition reactions and influences the electronic properties of the aromatic ring to which it is attached.

Aromatic Ring (Phenyl Group): The molecule contains two phenyl rings. The central phenyl ring is disubstituted, bearing both the propanoic acid side chain and the benzoyl group. The second phenyl ring is part of the benzoyl substituent. These aromatic rings are generally stable but can undergo electrophilic substitution reactions, with the existing substituents directing the position of new incoming groups.

Functional GroupChemical FormulaLocation in MoleculeKey Chemical Characteristics
Carboxylic Acid-COOHTerminus of the propanoic acid chainAcidic, forms hydrogen bonds, undergoes esterification
Ketone (Carbonyl)>C=OLinks the two phenyl rings (as part of the benzoyl group)Site for nucleophilic addition, polar
Aromatic Ring (Phenyl)-C₆H₅Central scaffold and part of the benzoyl groupUndergoes electrophilic substitution, provides structural rigidity

Stereochemical Considerations and Potential Chirality

Stereochemistry is a critical aspect of molecular analysis, particularly concerning whether a molecule is chiral and can exist as different stereoisomers. A molecule is chiral if it contains a stereocenter (most commonly a carbon atom bonded to four different groups) and is non-superimposable on its mirror image.

In the case of This compound , there are no chiral centers within the molecule. The analysis of the propanoic acid chain is as follows:

Carbon 1 is the carboxyl carbon, double-bonded to one oxygen and single-bonded to another, so it is not a stereocenter.

Carbon 2 is a methylene (B1212753) (-CH₂-) carbon, bonded to two identical hydrogen atoms, as well as to C1 and C3. Since it does not have four different substituents, it is not a stereocenter.

Carbon 3 is also a methylene (-CH₂-) carbon, bonded to two identical hydrogen atoms, as well as to C2 and the 4-benzoylphenyl group. It is therefore not a stereocenter.

Since this compound lacks a chiral center, it is an achiral molecule. It does not exhibit enantiomerism and cannot be resolved into different optical isomers.

This is a significant point of differentiation from its positional isomer, 2-(3-benzoylphenyl)propanoic acid (ketoprofen) . In ketoprofen, the phenyl group is attached to carbon 2 of the propanoic acid chain. This carbon atom is bonded to four different groups:

A hydrogen atom (-H)

A methyl group (-CH₃)

A carboxyl group (-COOH)

A 3-benzoylphenyl group

Due to the presence of this chiral center, ketoprofen exists as a pair of enantiomers: (S)-ketoprofen and (R)-ketoprofen. nih.gov The racemic mixture is often denoted as (RS)-2-(3-Benzoylphenyl)propanoic acid. manchesterorganics.com

CompoundChiral Center Present?ExplanationStereoisomers
This compound NoThe carbons of the propanoic chain are not attached to four different groups.None
2-(3-Benzoylphenyl)propanoic acid (Ketoprofen) Yes (at Carbon 2)Carbon 2 is attached to H, -CH₃, -COOH, and the 3-benzoylphenyl group. nih.gov(S)-ketoprofen and (R)-ketoprofen

Synthetic Methodologies for 3 4 Benzoylphenyl Propanoic Acid

Historical Development of Synthetic Routes

The historical foundation for synthesizing compounds like 3-(4-Benzoylphenyl)propanoic acid lies in the development of the Friedel-Crafts reaction in the late 19th century. The application of this reaction to create aroylalkanoic acids is well-documented. A classic and closely related example is the synthesis of β-benzoylpropionic acid (3-benzoylpropionic acid), which has been a staple in organic synthesis for decades. orgsyn.org This procedure involves the acylation of an aromatic ring with a cyclic anhydride (B1165640), establishing a methodological precedent.

Early methods relied on using a Lewis acid catalyst, most commonly anhydrous aluminum chloride, to facilitate the reaction between an aromatic substrate and an acylating agent. orgsyn.org These foundational techniques, characterized by their robustness, have been refined over the years, including the introduction of microwave-assisted synthesis to reduce reaction times and potentially increase yields. quickcompany.in

Conventional Chemical Synthesis Strategies

Conventional strategies for preparing this compound are dominated by methods that form the carbon-carbon bond between the benzoyl group and the phenyl ring of the propanoic acid moiety.

The most direct and widely applicable method for synthesizing this compound is the Friedel-Crafts acylation. This reaction can be approached in two principal ways, with the most logical being the acylation of a pre-existing phenylpropanoic acid derivative.

A plausible and direct route involves the reaction of 3-phenylpropanoic acid with benzoyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride . In this electrophilic aromatic substitution reaction, the benzoyl cation, generated from benzoyl chloride and the Lewis acid, attacks the aromatic ring of 3-phenylpropanoic acid. The substitution occurs predominantly at the para-position due to the ortho,para-directing nature of the alkyl side chain, yielding the desired this compound.

Alternatively, a well-documented analogous synthesis for the parent compound, 3-benzoylpropionic acid , involves the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride . orgsyn.orgquickcompany.in This reaction proceeds by the opening of the anhydride ring to form an acylium ion, which then acylates the benzene ring. This method establishes the β-aroylpropionic acid framework in a single step.

Reactant 1Reactant 2CatalystKey FeatureProduct
BenzeneSuccinic AnhydrideAnhydrous Aluminum ChlorideForms the core β-aroylpropionic acid structure.3-Benzoylpropionic acid
3-Phenylpropanoic acidBenzoyl ChlorideAnhydrous Aluminum ChlorideDirectly acylates the substituted phenyl ring.This compound

This interactive table summarizes key Friedel-Crafts acylation strategies.

While carboxylation and alkylation pathways are common in the synthesis of other arylpropanoic acids, particularly α-arylpropanoic acids like Ketoprofen (B1673614), documented examples for the specific synthesis of this compound are less prevalent. The synthetic landscape for this particular isomer is heavily dominated by acylation strategies, which offer a more direct and efficient means of assembling the target molecular architecture.

The synthesis via Friedel-Crafts acylation is inherently a multi-step process when considering the preparation of reactants and the final workup. The reaction proceeds through a key intermediate, the acylium ion, which is generated in situ.

In the direct synthesis of this compound, the sequence is as follows:

Generation of the Electrophile : Benzoyl chloride reacts with aluminum chloride to form a highly reactive acylium ion complex.

Electrophilic Attack : The electron-rich phenyl ring of 3-phenylpropanoic acid attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).

Deprotonation : A base, such as the [AlCl₄]⁻ complex, removes a proton from the aromatic ring, restoring aromaticity and yielding the final product complexed with the Lewis acid.

Hydrolysis : The reaction is quenched with water or dilute acid to hydrolyze the aluminum complex and liberate the final this compound product. orgsyn.org

The analogous synthesis of 3-benzoylpropionic acid from succinic anhydride and benzene follows a similar mechanistic pathway, involving the opening of the anhydride to form an intermediate that acylates the benzene ring. orgsyn.orgquickcompany.in

Synthesis PathwayStarting MaterialsKey IntermediatesFinal Product
Direct Synthesis3-Phenylpropanoic acid, Benzoyl chloride, AlCl₃Benzoyl cation complex, Sigma complexThis compound
Analogous SynthesisBenzene, Succinic anhydride, AlCl₃Acylium ion from succinic anhydride, Sigma complex3-Benzoylpropionic acid

This interactive table outlines the key intermediates in the multi-step acylation sequences.

Catalytic Methods in Synthesis

While transition metal-catalyzed transformations, such as Heck couplings, carbonylations, and Suzuki reactions, are instrumental in the synthesis of many complex aromatic compounds, including the isomeric 2-(3-benzoylphenyl)propanoic acid, specific applications of these methods for the synthesis of this compound are not prominently featured in the scientific literature. The synthesis of this compound continues to rely primarily on the classical and effective Friedel-Crafts acylation methodologies.

Organocatalytic Systems for Enhanced Selectivity

While traditional Friedel-Crafts reactions rely heavily on Lewis acid metal catalysts, the field of organocatalysis offers a promising alternative for enhancing selectivity and reducing metal contamination. Organocatalysts are small organic molecules that can mediate chemical transformations. In the context of reactions analogous to Friedel-Crafts, such as the aza-Friedel-Crafts reaction, organocatalysts have proven highly effective. beilstein-journals.org

Chiral phosphoric acids, a prominent class of Brønsted acid organocatalysts, have been successfully employed in asymmetric aza-Friedel-Crafts reactions. beilstein-journals.org These catalysts function by activating the electrophile (an imine, in this case) through hydrogen bonding, thereby enhancing its reactivity and controlling the stereochemical outcome of the nucleophilic attack by the aromatic ring. beilstein-journals.orgepa.gov For instance, chiral phosphoric acids have catalyzed the reaction between indoles and cyclic ketimines, affording products with excellent yields and high enantioselectivity. epa.gov The catalyst can often be recovered and reused, adding to the process's efficiency. epa.gov

Although direct organocatalytic Friedel-Crafts acylation to produce this compound is not yet widely documented, the principles established in related reactions suggest a viable path forward. The development of organocatalytic systems that can activate carboxylic acids or their derivatives for direct acylation under mild conditions represents a significant frontier for achieving highly selective and asymmetric synthesis of complex ketones.

Catalyst TypeExampleRole in Enhancing SelectivityPotential Application for this compound
Chiral Phosphoric Acident-P17Controls stereochemistry in aza-Friedel-Crafts reactions via hydrogen bonding. beilstein-journals.orgAsymmetric synthesis of chiral derivatives.
Imidazoline-Phosphoric AcidN/AProvides high enantioselectivity in reactions of ketimines with pyrroles. epa.govPotential for enantioselective synthesis if a suitable prochiral substrate is used.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to traditional synthetic routes like the Friedel-Crafts acylation is critical for minimizing environmental impact. numberanalytics.com This involves rethinking solvent choices, maximizing atom efficiency, and reducing waste.

Conventional Friedel-Crafts acylations often employ halogenated solvents like chloroform (B151607) (CHCl₃) or nitrobenzene, which are toxic and generate significant hazardous waste. rsc.orgvaia.com A major goal in green chemistry is to replace these solvents with more benign alternatives or to eliminate them entirely.

Solvent-free, or solid-state, reactions represent a highly effective green approach. jmchemsci.com These reactions can be performed by simply mixing the reactants and a solid catalyst, sometimes with grinding, which can lead to higher efficiency and shorter reaction times. tandfonline.com For example, zinc oxide (ZnO), a low-cost and reusable catalyst, has been shown to effectively promote the rapid Friedel-Crafts acylation of various aromatic compounds under solvent-free conditions at room temperature. researchgate.netorganic-chemistry.org Other solvent-free methods utilize microwave irradiation to accelerate the reaction, further reducing energy consumption and waste. numberanalytics.com The development of metal- and halogen-free methodologies, for instance using methanesulfonic anhydride, also allows for the preparation of aryl ketones with minimal waste. acs.org

Reaction ConditionCatalyst/PromoterAdvantagesReference
Solvent-Free (Solid Phase)AlCl₃Mild, efficient, high yield. tandfonline.com
Solvent-Free (Room Temp)Zinc Oxide (ZnO)Reusable catalyst, rapid reaction. researchgate.netorganic-chemistry.org
Solvent-Free (50 °C)DBDMHInexpensive, no catalyst needed for some substrates. nih.gov
Solvent-Free (Microwave)ZincRapid, efficient. organic-chemistry.org
Aqueous MediumN/A (in related reactions)Eliminates organic solvents, enhances sustainability. nih.gov

Atom economy is a core concept of green chemistry that evaluates how many atoms from the reactants are incorporated into the final desired product. rsc.org The traditional Friedel-Crafts acylation is a classic example of a reaction with poor atom economy. researchgate.netrsc.org The primary reason is the requirement for a stoichiometric amount, and often an excess, of the Lewis acid catalyst (e.g., aluminum trichloride, AlCl₃). organic-chemistry.orgrsc.org This catalyst complexes with the acylating agent and the resulting ketone product, rendering it inactive. organic-chemistry.org Consequently, it cannot be recycled and is quenched during workup, generating large quantities of aluminum hydroxide (B78521) waste. researchgate.net

For the synthesis of this compound from 3-phenylpropanoic acid and benzoyl chloride using a traditional AlCl₃-catalyzed method, the theoretical atom economy is low.

Theoretical Reaction: C₉H₁₀O₂ (3-phenylpropanoic acid) + C₇H₅ClO (benzoyl chloride) + AlCl₃ → C₁₆H₁₄O₃ (product) + AlCl₃·C₁₆H₁₄O₃ (complex) → Waste Products (HCl, Al(OH)₃)

A major strategy to improve atom economy and minimize waste is to replace stoichiometric Lewis acids with true, recyclable catalysts. researchgate.net Heterogeneous solid acid catalysts, such as sulfated zirconia or zeolites, are highly attractive because they can be easily filtered out from the reaction mixture and reused, drastically reducing waste. rsc.org Developing catalytic systems where the Lewis acid is used in substoichiometric amounts is a key area of research to make the Friedel-Crafts acylation a greener process. nih.gov

Optimization of Reaction Parameters

To maximize the efficiency of any synthetic protocol, a thorough optimization of key reaction parameters is essential. For the Friedel-Crafts acylation synthesis of this compound, temperature, pressure, and reagent stoichiometry are critical variables that directly influence yield and product purity.

Temperature is a crucial parameter in Friedel-Crafts reactions. Generally, increasing the reaction temperature accelerates the reaction rate. However, excessively high temperatures can be detrimental to selectivity, often leading to the formation of undesired by-products through polysubstitution or rearrangement reactions. For photo-Friedel-Crafts reactions, even the light source becomes a parameter to be optimized to achieve faster reaction times and better yields. rsc.org The optimal temperature is therefore a trade-off between reaction speed and the purity of the final product.

Pressure is typically a less critical variable in liquid-phase Friedel-Crafts acylations unless volatile reactants or solvents are used. In such cases, the reaction might be conducted under elevated pressure to maintain the reactants in the liquid phase at the desired temperature. For most lab-scale syntheses using high-boiling solvents or solvent-free conditions, the reaction is run at atmospheric pressure.

ParameterEffect of IncreasePotential Drawbacks
Temperature Increases reaction rate.Decreased selectivity, increased by-product formation, potential for reactant/product decomposition.
Pressure Maintains volatile components in the liquid phase.Requires specialized equipment; generally not a primary optimization parameter for this reaction type.

The stoichiometry of the reagents, particularly the amount of catalyst, is arguably the most critical factor in a Friedel-Crafts acylation. As previously noted, conventional methods require at least one molar equivalent of the Lewis acid catalyst because it forms a complex with the ketone product. organic-chemistry.orgstudymind.co.uk This is a significant drawback in terms of both cost and waste generation. researchgate.net

Process Intensification and Scale-Up Considerations for this compound Synthesis

The industrial production of this compound, a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals, necessitates robust and efficient synthetic methodologies. A primary route to this compound involves the Friedel-Crafts acylation of 3-phenylpropanoic acid with benzoyl chloride, catalyzed by a Lewis acid. While effective at the laboratory scale, transitioning this synthesis to a large-scale, intensified process presents several challenges. This section explores key considerations for the process intensification and scale-up of this critical reaction, focusing on enhancing efficiency, safety, and sustainability.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, this can be achieved through several strategies, including the adoption of continuous flow technologies, optimization of catalytic systems, and implementation of real-time process monitoring.

One of the most significant shifts in modern chemical manufacturing is the transition from traditional batch reactors to continuous flow systems. Continuous manufacturing offers numerous advantages for the Friedel-Crafts acylation of 3-phenylpropanoic acid, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and improved product consistency. The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for precise temperature control, mitigating the risk of runaway reactions and reducing the formation of byproducts that can arise from localized temperature spikes common in large batch reactors.

The choice of catalyst is paramount in Friedel-Crafts acylation. While traditional catalysts like aluminum chloride (AlCl₃) are effective, they are required in stoichiometric amounts and generate significant waste, posing environmental concerns and complicating downstream processing. mdpi.com A key aspect of process intensification is the development and implementation of heterogeneous catalysts. Solid acid catalysts, such as zeolites, ion-exchange resins, and supported metal oxides, offer several advantages. researchgate.net They can be easily separated from the reaction mixture, enabling catalyst recycling and reducing waste streams. medchemexpress.com This not only improves the atom economy of the process but also simplifies product purification.

The table below illustrates a comparative analysis of catalyst performance for a model Friedel-Crafts acylation reaction, highlighting the potential benefits of shifting to a recyclable solid acid catalyst.

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Yield (%)Recyclability
AlCl₃ (Homogeneous)110492Not readily recyclable
Zeolite H-BEA (Heterogeneous)20 (w/w)688Recyclable (up to 5 cycles with minimal loss of activity)
Amberlyst-15 (Ion-Exchange Resin)15 (w/w)885Recyclable

This data is representative of a model Friedel-Crafts acylation and serves to illustrate the comparative advantages of different catalyst types. Actual performance for the synthesis of this compound may vary.

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure a safe, efficient, and economically viable process.

A critical challenge in scaling up Friedel-Crafts acylation is managing the significant heat of reaction. Inadequate heat removal can lead to temperature gradients within the reactor, promoting the formation of isomeric impurities and other byproducts. The transition to continuous flow reactors, as mentioned earlier, is a primary strategy to address this issue. For large-scale batch production, the reactor design must incorporate efficient cooling systems and agitation to maintain uniform temperature distribution.

The work-up and purification of this compound on a large scale can be complex. The use of stoichiometric Lewis acids like AlCl₃ necessitates a quenching step, typically with water, which generates large volumes of acidic aqueous waste. The subsequent extraction and purification steps can be resource-intensive. The adoption of heterogeneous catalysts simplifies this process significantly. After filtration to remove the solid catalyst, the reaction mixture can be subjected to more streamlined purification techniques such as crystallization or distillation. The choice of solvent also plays a crucial role and should be selected based on solubility, boiling point, and ease of recovery to minimize environmental impact.

To ensure consistent product quality and process safety during scale-up, the implementation of Process Analytical Technology (PAT) is crucial. doubtnut.comnih.gov PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters in real-time. For the synthesis of this compound, techniques such as Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can be used to monitor the consumption of reactants and the formation of the product and byproducts. This real-time data allows for immediate process adjustments, ensuring the reaction proceeds optimally and within defined safety limits.

The following table outlines key parameters and their monitoring during the scale-up of the synthesis.

ParameterMonitoring TechniqueControl Strategy
TemperatureThermocouplesAutomated cooling/heating jacket control
Reactant ConcentrationIn-line FTIR/RamanAdjusting reactant feed rates in a continuous process
Product FormationIn-line FTIR/RamanOptimizing residence time or reaction endpoint
Agitation SpeedTachometerMaintaining set speed for consistent mixing

Chemical Reactivity and Derivatization Pathways of 3 4 Benzoylphenyl Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several types of reactions, including esterification, amidation, reduction, and oxidation. libretexts.org

Esterification Reactions and Ester Derivatives

Esterification is a common reaction of carboxylic acids, including 3-(4-Benzoylphenyl)propanoic acid. pressbooks.pub This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. pressbooks.pubceon.rs The reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol is often used, and water is removed as it is formed. pressbooks.pub For instance, the reaction of this compound with an alcohol (R-OH) yields the corresponding ester.

A notable example is the formation of ethyl 2-(3-benzoylphenyl)propanoate, also known as Ketoprofen (B1673614) ethyl ester, from the esterification of the related compound 2-(3-benzoylphenyl)propanoic acid with ethanol. nih.gov Similarly, the esterification of 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid with methanol (B129727) produces the corresponding dimethyl ester. nih.gov The reactivity of the alcohol can influence the reaction rate, with primary alcohols generally being more reactive than secondary alcohols. researchgate.net The reaction temperature also plays a crucial role, with higher temperatures generally leading to faster reaction rates and higher yields. ceon.rsresearchgate.net

Table 1: Examples of Ester Derivatives of Phenylpropanoic Acids

Starting Carboxylic AcidAlcoholEster Product
2-(3-Benzoylphenyl)propanoic acidEthanolEthyl 2-(3-benzoylphenyl)propanoate nih.gov
3,3'-((4-Hydroxyphenyl)azanediyl)di(propanoic)acidMethanolDimethyl 3,3'-((4-hydroxyphenyl)azanediyl)dipropanoate nih.gov

Amidation and Peptide Coupling Reactions

The carboxylic acid moiety of this compound can react with amines to form amides. pressbooks.pub However, the direct reaction between a carboxylic acid and an amine can be challenging because the basic amine can deprotonate the carboxylic acid, forming a less reactive carboxylate salt. libretexts.org To overcome this, the reaction is often carried out at high temperatures (above 100°C) to drive off the water formed and shift the equilibrium towards the amide. libretexts.org

A more efficient method for amide formation involves the use of coupling reagents. jpt.combachem.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. jpt.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), as well as phosphonium (B103445) and uronium salts such as PyBOP, HBTU, and HATU. libretexts.orgjpt.comsigmaaldrich.com These reagents are widely used in peptide synthesis, where an amide bond (peptide bond) is formed between two amino acids. jpt.combachem.comuniurb.it The choice of coupling reagent and reaction conditions, such as solvent and temperature, is crucial for achieving high yields and minimizing side reactions like racemization. jpt.combachem.com For example, T3P (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that is often used in polar aprotic solvents like DMF or NMP. jpt.com

Reduction to Alcohols and Oxidation Reactions

The carboxylic acid group of this compound can be reduced to a primary alcohol. libretexts.orgyoutube.com A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.orgdoubtnut.com The reaction involves the conversion of the carboxylic acid to the corresponding primary alcohol, for instance, the reduction of propanoic acid yields propanol. doubtnut.com

While carboxylic acids themselves are generally resistant to further oxidation, the phenyl ring and the propanoic acid chain can potentially undergo oxidation under harsh conditions, though specific studies on this compound are not prevalent. The hydroxyl group of phenols, a related functional group, is known to participate in oxidation reactions. nih.gov

Reactivity of the Benzoyl Ketone Group

The benzoyl ketone group in this compound also provides a site for various chemical reactions.

Nucleophilic Addition Reactions to the Carbonyl

The carbonyl carbon of the benzoyl ketone is electrophilic and can be attacked by nucleophiles. This leads to nucleophilic addition reactions, a characteristic reaction of ketones. Various nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or cyanide ions, can add to the carbonyl group.

Reduction to Secondary Alcohols and Related Derivatives

The ketone group can be reduced to a secondary alcohol. This can be achieved using various reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) is a common reagent used to selectively reduce ketones in the presence of carboxylic acids. This would yield 3-(4-(hydroxy(phenyl)methyl)phenyl)propanoic acid. Stronger reducing agents like LiAlH₄ would reduce both the ketone and the carboxylic acid.

Condensation Reactions with Amines and Other Nucleophiles

The carboxylic acid moiety of this compound is a primary site for derivatization through condensation reactions. The reaction with primary and secondary amines to form amides is a fundamental transformation. Typically, this reaction is facilitated by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a coupling additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The direct reaction of the carboxylic acid with an amine requires high temperatures to drive off water, which can be harsh for more complex molecules. chemhume.co.uk

The general scheme for the amide formation is as follows:

Scheme 1: General amide formation from this compound and an amine.

Beyond simple amines, other nucleophiles can react with the activated carboxylic acid. For instance, reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride/anhydride (B1165640) yields the corresponding esters. Hydrazine (B178648) can be used to produce the corresponding acyl hydrazide, which is a versatile intermediate for the synthesis of various heterocyclic compounds. For example, the synthesis of hydrazones can be achieved through the reaction of N-(4-hydroxyphenyl)-β-alanine hydrazide with aromatic aldehydes. nih.gov This highlights a common pathway for derivatizing the propanoic acid chain.

The following table summarizes the expected products from the condensation of this compound with various nucleophiles.

NucleophileProduct
Primary Amine (R-NH₂)N-Alkyl-3-(4-benzoylphenyl)propanamide
Secondary Amine (R₂NH)N,N-Dialkyl-3-(4-benzoylphenyl)propanamide
Alcohol (R-OH)Alkyl 3-(4-benzoylphenyl)propanoate
Hydrazine (N₂H₄)3-(4-Benzoylphenyl)propanehydrazide

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Rings

The two phenyl rings of this compound are susceptible to aromatic substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents.

The benzophenone (B1666685) core contains two distinct phenyl rings for functionalization. The first ring is monosubstituted with a propanoic acid group, while the second is part of the benzoyl group. Both rings can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Furthermore, the presence of the electron-withdrawing benzoyl group can activate the aromatic rings towards nucleophilic aromatic substitution (NAS), particularly if a suitable leaving group (like a halogen) is present on the ring. The synthesis of various benzophenone derivatives often involves initial Friedel-Crafts acylation followed by further substitutions on the aromatic rings. google.com

The regioselectivity of electrophilic aromatic substitution on the two rings is governed by the electronic properties of the substituents.

Ring A (substituted with the propanoic acid group): The alkyl chain of the propanoic acid is an ortho-, para-directing group. It is a weak activating group due to inductive effects. Therefore, electrophilic attack will be directed to the positions ortho and para to the propanoic acid substituent.

Ring B (the benzoyl group): The ketone carbonyl group is a deactivating, meta-directing group due to its electron-withdrawing nature (both by induction and resonance). Consequently, electrophilic substitution on this ring will primarily occur at the meta-position relative to the carbonyl group.

For instance, in a nitration reaction using a mixture of nitric acid and sulfuric acid, one would expect the formation of a mixture of isomers. The major products would be those resulting from nitration at the ortho- and para-positions of the phenyl ring bearing the propanoic acid side chain, and at the meta-position of the other phenyl ring. The relative yields would depend on the specific reaction conditions.

In nucleophilic aromatic substitution, an electron-withdrawing group like the benzoyl ketone activates the ring, making substitution at the ortho and para positions more favorable.

Advanced Synthetic Applications and Formation of Complex Architectures

The multifunctional nature of this compound makes it a valuable component in the construction of more complex molecules.

With its carboxylic acid handle, a reactive ketone, and two modifiable aromatic rings, this compound serves as a versatile starting material. The carboxylic acid can be converted into a wide range of functional groups, including amides, esters, and alcohols (via reduction). The ketone can undergo reactions such as reduction to a secondary alcohol, reductive amination, or the Wittig reaction to form a C=C bond. The aromatic rings can be functionalized to introduce additional substituents, which can then be used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build larger molecular frameworks. For example, derivatives of the closely related 2-(3-benzoylphenyl)propanoic acid (ketoprofen) have been synthesized to create compounds with dual biological activities. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for generating molecular complexity. The functional groups in this compound make it a potential candidate for use in MCRs. For instance, the carboxylic acid and a primary amine could react in the presence of an isocyanide and an aldehyde in a Ugi four-component reaction. While specific examples utilizing this compound in MCRs are not prevalent in the literature, the derivatization of its carboxylic acid to an amide or ester, followed by participation of the ketone in reactions like the Biginelli or Hantzsch reactions, represents a plausible strategy for its incorporation into complex heterocyclic structures. The synthesis of various heterocyclic compounds often starts from precursors with similar functionalities. nih.gov

Applications of 3 4 Benzoylphenyl Propanoic Acid in Academic Research

As a Reagent for Amino Group Modification in Peptides

The carboxylic acid group of 3-(4-benzoylphenyl)propanoic acid can be readily activated using standard coupling agents, allowing it to form stable amide bonds with primary and secondary amines. This reactivity is harnessed in bioconjugation chemistry to modify peptides, thereby imparting the physicochemical properties of the benzophenone (B1666685) moiety onto the peptide structure.

The N-terminal α-amino group of a peptide is a common target for modification. Research has demonstrated the successful conjugation of this compound to the N-terminus of various peptide sequences. nih.gov This is typically achieved by activating the carboxylic acid of ketoprofen (B1673614) with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or using standard solid-phase peptide synthesis (SPPS) protocols where the acid is coupled to the resin-bound peptide's free N-terminus. nih.gov For instance, ketoprofen has been conjugated to the N-terminus of targeting tripeptides such as RGD (Arginine-Glycine-Aspartic acid) and NGR (Asparagine-Glycine-Arginine) for studies in targeted drug delivery. nih.gov In another study, it was conjugated to a hydrophilic VEVE (Valine-Glutamic acid-Valine-Glutamic acid) peptide to create a self-assembling peptide-drug conjugate. researchgate.net

In addition to the N-terminal α-amino group, the ε-amino group of lysine (B10760008) residues within a peptide sequence provides another site for modification. The fundamental chemistry for this modification is identical to that used for the α-amino group, involving the formation of a stable amide bond. By controlling the protecting group strategy during peptide synthesis, site-selective modification of a specific lysine's side chain can be achieved. This allows for the introduction of the benzoylphenyl moiety at specific locations within a peptide's structure, which can be useful for structure-activity relationship studies or for creating photo-crosslinkable peptides, leveraging the photoreactive nature of the benzophenone group.

Site-specific derivatization is crucial for creating well-defined peptide-drug conjugates with predictable properties. Solid-phase peptide synthesis (SPPS) is a key methodology that enables this precision. nih.govresearchgate.net In this approach, the peptide is synthesized on a solid support, and specific amino acids can be incorporated with their side chains protected. After synthesis, a specific protecting group can be selectively removed to expose a single amino group (either the N-terminal α-amino group or a lysine ε-amino group) for conjugation with activated this compound. nih.gov For example, in the synthesis of ketoprofen-RGD/NGR conjugates, the peptide was assembled on the resin, the final N-terminal Fmoc protecting group was removed, and ketoprofen was then coupled to the free amino group. nih.gov This ensures that the modification occurs only at the desired position.

Interactive Table 1: Examples of Peptide Modification with this compound

Peptide Sequence Target Amino Group Purpose of Modification Reference
RGD (Arginine-Glycine-Aspartic acid) N-terminal α-amino Targeted cancer therapy nih.gov
NGR (Asparagine-Glycine-Arginine) N-terminal α-amino Targeted cancer therapy nih.gov
VEVE (Valine-Glutamic acid-Valine-Glutamic acid) N-terminal α-amino Self-assembling hydrogel for sustained drug release researchgate.net

Potential as a Monomer in Polymer Synthesis

Recent research has demonstrated the utility of this compound as a precursor for creating novel monomers for polymer synthesis. This is achieved by chemically modifying its carboxylic acid group, which is often responsible for gastrointestinal side effects, to introduce a polymerizable functional group. nih.gov

A key example is the synthesis of a methacrylic derivative of ketoprofen. nih.gov In this process, the carboxylic acid of ketoprofen is reacted with 2-hydroxyethyl methacrylate (B99206) (HEMA) via an esterification reaction, often catalyzed by DCC and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The resulting product, a ketoprofen-functionalized methacrylate monomer (termed HKT), contains a polymerizable vinyl group. nih.gov This monomer can then be copolymerized with other monomers, such as 1-vinylimidazole (B27976) (VI), using techniques like free-radical polymerization. nih.govnih.gov The resulting copolymers, for example poly(HKT-co-VI), can be designed to self-assemble into polymeric nanoparticles in aqueous media. nih.gov These nanoparticles effectively encapsulate the ketoprofen moiety within their core, providing a platform for developing advanced drug delivery systems. nih.gov

Interactive Table 2: Use of this compound in Polymer Synthesis

Monomer Derivative Synthesis Method Resulting Polymer Application Reference
2-(3-benzoylphenyl)propanoate methacrylate (HKT) Esterification with HEMA poly(HKT-co-VI) Self-assembling anti-inflammatory polymeric nanoparticles nih.govnih.gov

Integration into Supramolecular Assemblies and Frameworks

The molecular structure of this compound lends itself to participation in various non-covalent interactions, leading to its integration into supramolecular assemblies. These organized systems can enhance the compound's solubility and modify its release profile.

A prominent example is the formation of inclusion complexes with cyclodextrins (CDs). nih.gov Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. This compound can be encapsulated within the β-cyclodextrin cavity, forming a stable 1:1 host-guest complex. nih.gov This supramolecular interaction effectively shields the hydrophobic drug from the aqueous environment, leading to significantly improved solubility. nih.gov

Furthermore, when conjugated to peptides, this compound can drive the self-assembly of the entire conjugate. Ketoprofen-peptide conjugates, such as VEVE-Ket, have been shown to spontaneously form supramolecular filament hydrogels. researchgate.net These hydrogels act as a depot, allowing for the sustained release of the active agent over an extended period. researchgate.net Similarly, polymers derived from ketoprofen monomers can be incorporated into larger frameworks, such as hyaluronan/collagen hydrogels, to create advanced biomaterials with embedded anti-inflammatory properties. nih.gov

Interactive Table 3: Examples of Supramolecular Assemblies

Assembly Type Interacting Molecule(s) Driving Force Application Reference
Inclusion Complex β-cyclodextrin Host-guest interaction (hydrophobic effect) Improved solubility nih.gov
Supramolecular Hydrogel VEVE-Ket peptide conjugate Peptide self-assembly Sustained drug release depot researchgate.net
Amorphous Solid Dispersion Polyvinylpyrrolidone (PVP) Hydrogen bonding, molecular mixing Improved bioavailability rsc.orgrsc.org
Functionalized Hydrogel Hyaluronan/Collagen Entrapment of nanoparticles Anti-inflammatory biomaterial nih.gov

Role in the Synthesis of Optically Active Compounds

This compound possesses a chiral center at the α-carbon of the propionic acid side chain and therefore exists as two enantiomers: (S)-(+)-ketoprofen and (R)-(-)-ketoprofen. nih.gov The pharmacological activity resides almost exclusively in the (S)-enantiomer, which is a much more potent inhibitor of cyclooxygenase enzymes than the (R)-enantiomer. mdpi.comnih.gov Consequently, much research has focused on methods to obtain the enantiomerically pure (S)-form from the commercially available racemic mixture.

The racemic acid serves as the starting point for various resolution techniques, which are key processes in the synthesis of these optically active compounds.

Enzymatic Kinetic Resolution: This is a highly efficient method where an enzyme, typically a lipase (B570770), selectively catalyzes a reaction on one of the enantiomers. For example, Candida rugosa lipase can selectively esterify the (S)-enantiomer in the presence of an alcohol, leaving the unreacted (R)-enantiomer behind. nih.gov The resulting (S)-ester can then be easily hydrolyzed back to the pure (S)-acid. mdpi.comnih.gov

Diastereomeric Salt Formation: A classical chemical resolution method involves reacting the racemic acid with a single enantiomer of a chiral base, such as (R)-α-phenylethylamine. google.com This reaction forms two diastereomeric salts ((R)-acid/(R)-base and (S)-acid/(R)-base). These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. google.com Once separated, the pure enantiomer is recovered by treating the salt with a strong acid.

Preferential Crystallization: Under specific non-equilibrium conditions with high concentrations, it is possible to induce the spontaneous resolution of nearly racemic ketoprofen, where one enantiomer crystallizes out preferentially from the solution. rsc.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating the enantiomers. google.comresearchgate.net Various CSPs, including those based on cellulose (B213188) derivatives, cyclodextrins, and proteins, have been successfully used to resolve racemic ketoprofen. researchgate.net

Interactive Table 4: Methods for the Resolution of Racemic this compound

Method Principle Key Reagent/Material Advantage Reference
Enzymatic Kinetic Resolution Enantioselective enzymatic esterification Lipase (e.g., from Candida rugosa) High enantioselectivity, mild conditions mdpi.comnih.gov
Diastereomeric Salt Formation Formation and separation of diastereomeric salts Chiral amine (e.g., (R)-α-phenylethylamine) Well-established chemical method google.com
Preferential Crystallization Spontaneous crystallization of one enantiomer None (relies on physical process) Does not require chiral auxiliaries rsc.org
Chiral HPLC Differential interaction with a chiral stationary phase Chiral column (e.g., cellulose-based) High purity separation, analytical and preparative scale researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of 3-(4-Benzoylphenyl)propanoic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the propanoic acid side chain. The protons on the benzoyl phenyl group are expected to appear as multiplets, while the protons on the substituted phenyl ring will show a characteristic AA'BB' splitting pattern. The methylene (B1212753) protons of the propanoic acid chain will appear as two triplets due to coupling with each other.

The ¹³C NMR spectrum will show signals for each unique carbon atom. The carbonyl carbons of the ketone and carboxylic acid functional groups are expected to be the most downfield-shifted signals. The aromatic carbons will resonate in the typical aromatic region, and the aliphatic carbons of the propanoic acid chain will appear at the most upfield region of the spectrum.

Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~12.0 Singlet (broad) 1H -COOH
~7.8-7.9 Multiplet 2H Aromatic H (ortho to C=O)
~7.5-7.7 Multiplet 3H Aromatic H (meta, para to C=O)
~7.4 Doublet 2H Aromatic H (ortho to propanoic acid)
~7.3 Doublet 2H Aromatic H (ortho to benzoyl group)
~3.0 Triplet 2H -CH₂-Ar

Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
~196.0 Ketone Carbonyl (C=O)
~178.0 Carboxylic Acid Carbonyl (-COOH)
~145.0 Aromatic C (quaternary, attached to propanoic acid)
~137.5 Aromatic C (quaternary, attached to C=O)
~137.0 Aromatic C (quaternary, attached to phenyl)
~132.5 Aromatic C-H (para to C=O)
~130.0 Aromatic C-H (ortho to C=O)
~129.0 Aromatic C-H (ortho to propanoic acid)
~128.5 Aromatic C-H (meta to C=O)
~128.0 Aromatic C-H (ortho to benzoyl group)
~35.0 -CH₂-Ar

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for assembling the complete molecular structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, a cross-peak between the signals at ~3.0 ppm and ~2.7 ppm would confirm the connectivity of the -CH₂-CH₂- fragment in the propanoic acid chain. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique would definitively link the proton signals of the propanoic acid chain and the aromatic rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected from the benzylic protons (~3.0 ppm) to the quaternary aromatic carbon and other carbons of the phenyl ring, as well as to the carbonyl carbon of the carboxylic acid.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. NOESY correlations could reveal the spatial proximity between the protons of the benzoyl group and the adjacent phenyl ring, helping to define the molecule's preferred three-dimensional shape.

Expected 2D NMR Correlations for this compound

Experiment Correlating Nuclei Expected Key Correlations Information Gained
COSY ¹H ↔ ¹H Protons of -CH₂-CH₂- chain Confirms propanoic acid chain connectivity
HSQC ¹H ↔ ¹³C (1-bond) Each aromatic C-H; Each aliphatic C-H Assigns carbons directly attached to protons
HMBC ¹H ↔ ¹³C (2-4 bonds) -CH₂-Ar protons to aromatic and -CH₂-COOH carbons; Aromatic protons to adjacent and quaternary carbons Establishes connectivity between functional groups and rings

| NOESY | ¹H ↔ ¹H (through space) | Protons of benzoyl ring to protons of the central phenyl ring | Provides conformational and stereochemical details |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent functional groups.

Carboxylic Acid Group: The O-H stretch of the carboxylic acid dimer appears as a very broad and strong absorption in the IR spectrum, typically between 3300 and 2500 cm⁻¹. docbrown.infolibretexts.org The C=O stretch of the carboxylic acid is a strong, sharp band around 1710 cm⁻¹. libretexts.org

Ketone Group: The benzophenone (B1666685) moiety will exhibit a strong C=O stretching vibration in the IR spectrum, expected around 1660-1680 cm⁻¹, at a lower wavenumber than the acid C=O due to conjugation with the aromatic ring.

Aromatic Rings: C-H stretching vibrations for the aromatic rings are observed just above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region. These are often strong in the Raman spectrum.

Aliphatic Chain: The C-H stretching vibrations of the methylene groups in the propanoic acid chain will produce signals in the 2975-2845 cm⁻¹ range. docbrown.info

Key Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Typical IR Intensity Typical Raman Intensity
Carboxylic Acid O-H stretch (dimer) 3300 - 2500 Strong, Broad Weak
Aromatic C-H C-H stretch 3100 - 3000 Medium Medium
Aliphatic C-H C-H stretch 2975 - 2845 Medium Medium
Carboxylic Acid C=O C=O stretch ~1710 Strong Medium
Ketone C=O C=O stretch ~1665 Strong Medium
Aromatic C=C C=C stretch 1600 - 1450 Medium-Strong Strong
Carboxylic Acid C-O stretch 1320 - 1210 Strong Weak

Subtle shifts in the vibrational frequencies, particularly within the "fingerprint region" (below 1500 cm⁻¹), can be sensitive to the molecule's conformation. docbrown.info Variations in the dihedral angles of the propanoic acid side chain relative to the phenyl ring, or the twist angle between the two phenyl rings of the benzophenone group, can lead to changes in the vibrational spectra. Comparing experimental spectra with those predicted from computational models (e.g., Density Functional Theory) can provide a deeper understanding of the molecule's most stable conformation(s).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. For this compound (C₁₆H₁₄O₃), the exact molecular weight is 254.0943 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 254. The fragmentation of this molecular ion would likely proceed through several characteristic pathways for carboxylic acids and aromatic ketones. libretexts.org

Key fragmentation pathways include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of the carboxyl group (•COOH): [M - 45]⁺

Alpha-cleavage: Cleavage of the bond between the two phenyl rings can lead to the formation of the stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

McLafferty Rearrangement: A potential rearrangement involving the carboxylic acid group could lead to the loss of a neutral alkene fragment. youtube.com

Predicted Mass Spectral Fragments for this compound

m/z Value Proposed Fragment Ion Formula
254 Molecular Ion [M]⁺˙ [C₁₆H₁₄O₃]⁺˙
237 [M - OH]⁺ [C₁₆H₁₃O₂]⁺
209 [M - COOH]⁺ [C₁₅H₁₃O]⁺
195 [M - CH₂COOH]⁺˙ [C₁₄H₁₁O]⁺˙
105 Benzoyl cation [C₇H₅O]⁺

This comprehensive analytical approach, combining various NMR, vibrational spectroscopy, and mass spectrometry techniques, allows for the unambiguous structural determination and detailed characterization of this compound.

Table of Mentioned Compounds

Compound Name

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between ions of the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₁₆H₁₄O₃, the theoretical monoisotopic mass of the neutral molecule is 254.0943 g/mol . In HRMS analysis, the compound is first ionized, commonly forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The instrument then measures the exact mass of this ion.

The theoretical exact mass of the protonated molecule [C₁₆H₁₅O₃]⁺ is 255.1016 g/mol . An experimentally measured mass that deviates by less than 5 ppm from this theoretical value provides strong evidence for the assigned elemental formula. This high degree of accuracy effectively rules out other possible elemental combinations that might have the same nominal mass.

Table 1: Theoretical and Allowable Experimental Masses for HRMS Analysis

Ion Species Molecular Formula Theoretical Exact Mass (m/z) Allowable Mass Range (±5 ppm)
[M+H]⁺ C₁₆H₁₅O₃⁺ 255.1016 255.1003 - 255.1029
[M-H]⁻ C₁₆H₁₃O₃⁻ 253.0870 253.0857 - 253.0883

This interactive table illustrates the precision required in HRMS. The narrow allowable mass range highlights the technique's power in confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation pattern. In an MS/MS experiment, the ionized this compound molecule (the precursor ion) is selected and then subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller, characteristic fragment ions, which are then mass-analyzed. The resulting spectrum provides a "fingerprint" of the molecule's structure.

The fragmentation of the protonated this compound [M+H]⁺ ion (m/z 255.1) is expected to occur at its most labile bonds. Key fragmentation pathways would likely involve:

Loss of water (H₂O): A common fragmentation for carboxylic acids, resulting in a fragment ion at m/z 237.1.

Loss of formic acid (HCOOH): Another characteristic loss from the carboxylic acid group, leading to a fragment at m/z 209.1.

Cleavage of the C-C bond alpha to the carbonyl group: This would cleave the propanoic acid side chain.

Formation of the benzoyl cation: A prominent fragment corresponding to the [C₆H₅CO]⁺ ion at m/z 105.0, resulting from the cleavage of the bond between the benzoyl group and the phenyl ring.

Formation of the phenyl cation: The [C₆H₅]⁺ ion at m/z 77.0 is also a commonly observed fragment.

The fragmentation pattern of the related compound ketoprofen (B1673614) (2-(3-benzoylphenyl)propanoic acid) shows characteristic fragments at m/z 209 and m/z 105, which correspond to the loss of the carboxyl group and the formation of the benzoyl cation, respectively massbank.eu. These established pathways provide a strong basis for interpreting the MS/MS spectrum of this compound.

Table 2: Predicted Major Fragment Ions in MS/MS of [this compound+H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure/Neutral Loss
255.1 237.1 [M+H - H₂O]⁺
255.1 209.1 [M+H - HCOOH]⁺
255.1 105.0 [C₆H₅CO]⁺

This interactive table details the expected fragmentation, providing insight into how the molecular structure is pieced together from its constituent parts.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is crucial for understanding the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structures

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a compound. escholarship.org The technique requires growing a high-quality single crystal of this compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is used to calculate the positions of individual atoms within the crystal lattice.

The data obtained from an SCXRD analysis would provide:

Confirmation of Connectivity: Unambiguous confirmation of the covalent bonding framework.

Molecular Conformation: The precise dihedral angles between the two phenyl rings and the conformation of the propanoic acid side chain.

Intermolecular Interactions: Detailed information on hydrogen bonding (e.g., between carboxylic acid groups of adjacent molecules, forming dimers) and other non-covalent interactions that dictate the crystal packing. semanticscholar.org

For example, analysis of the related compound 3-[4-(Trifluoromethyl)phenyl]propanoic acid revealed intermolecular O—H···O hydrogen bonds that stabilize the crystal structure. nih.gov A similar hydrogen-bonding motif would be expected for this compound.

Table 3: Key Parameters Obtainable from SCXRD Analysis

Parameter Description
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Space Group The symmetry operations that describe the arrangement of molecules in the unit cell.
Atomic Coordinates The precise x, y, and z positions of each atom in the unit cell.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.

This interactive table summarizes the fundamental structural information that can be extracted from an SCXRD experiment.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

While SCXRD provides the most detailed structural information, it requires a suitable single crystal, which can be difficult to obtain. units.it Powder X-ray Diffraction (PXRD) is a more accessible technique used for the analysis of polycrystalline or powdered samples. units.it It is an essential tool for routine characterization, quality control, and the study of polymorphism (the ability of a compound to exist in multiple crystalline forms). units.it

In PXRD, a sample of powdered this compound is exposed to X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint for a specific crystalline phase.

Key applications of PXRD include:

Phase Identification: Comparing the experimental PXRD pattern to a database or a pattern calculated from SCXRD data can confirm the identity and crystalline form of the material.

Polymorph Screening: Different polymorphs will produce distinct PXRD patterns, making it the primary tool for identifying and differentiating between them.

Purity Analysis: The presence of crystalline impurities will appear as additional peaks in the diffractogram.

Crystallinity Assessment: The sharpness of the diffraction peaks can provide a qualitative measure of the degree of crystallinity of the sample.

Table 4: Example PXRD Peak Data Representation

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
12.5 7.08 100
18.8 4.72 85
21.3 4.17 60
25.2 3.53 95

This interactive table shows a hypothetical set of the most intense peaks in a PXRD pattern, which serves as a fingerprint for identifying a specific crystalline form.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental to assessing the purity of this compound and for separating it from impurities or related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of pharmaceutical compounds and for quantitative analysis. researchgate.netnih.gov A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound due to its moderate polarity.

A typical RP-HPLC method would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is nonpolar.

Mobile Phase: A polar, aqueous-organic mixture, such as acetonitrile (B52724) or methanol (B129727) mixed with a buffered aqueous solution (e.g., phosphate buffer). The pH of the buffer would be controlled, typically kept acidic (e.g., pH 3) to ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape.

Elution: An isocratic (constant mobile phase composition) or gradient (changing composition) elution can be used to separate the target compound from its impurities.

Detection: A UV detector would be highly effective, as the benzophenone chromophore in the molecule absorbs strongly in the UV region (typically around 254 nm or 264 nm). researchgate.net

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The method must be validated to ensure its accuracy, precision, linearity, and specificity for its intended purpose. pensoft.net

Table 5: Typical RP-HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

This interactive table outlines a standard set of conditions for an HPLC analysis, which can be optimized to achieve the best separation for purity determination.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, this compound, also known as ketoprofen, is a carboxylic acid with relatively low volatility and high polarity due to the presence of the carboxyl group, which contains an active hydrogen atom. colostate.edu These characteristics make its direct analysis by GC challenging, often resulting in poor peak shape, low sensitivity, and adsorption onto the column. colostate.edulibretexts.org To overcome these limitations, derivatization is employed to convert the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group. colostate.edulibretexts.org The three most common derivatization strategies for carboxylic acids are silylation, alkylation (esterification), and acylation. libretexts.org

Derivatization Techniques

Silylation: This is a widely used technique that involves the replacement of the active hydrogen of the carboxylic acid with a silyl group, most commonly the trimethylsilyl (TMS) group. libretexts.orggcms.cz This reaction reduces the polarity of the molecule and decreases hydrogen bonding, leading to increased volatility and thermal stability. gcms.cz Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and hexamethyldisilazan (HMDS), often used with a catalyst like trifluoroacetic acid (TFAA). gcms.cznih.gov One study on the analysis of several non-steroidal anti-inflammatory drugs (NSAIDs) in wastewater found that a combination of HMDS and TFAA was an optimal choice for the derivatization of ketoprofen prior to GC-Mass Spectrometry (GC-MS) analysis. nih.gov

Alkylation (Esterification): This method involves converting the carboxylic acid into an ester, which is more volatile and exhibits better chromatographic behavior. libretexts.org The formation of methyl esters is a particularly common approach. colostate.edu Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as boron trifluoride (BF3) or hydrogen chloride. gcms.czresearchgate.net This process involves the condensation of the carboxyl group and the hydroxyl group of the alcohol. gcms.cz Other alkylation reagents can also be used to form various alkyl esters, which are generally stable and provide quantitative samples for GC analysis. gcms.cz

Acylation: In this type of reaction, an acyl group is introduced to a compound containing active hydrogens. researchgate.net For a carboxylic acid, this involves the loss of the hydroxyl group. researchgate.net Acylation produces derivatives that are more volatile and less prone to adsorption than the parent compound. libretexts.org Using perfluorinated acyl groups can also enhance detectability with an electron capture detector (ECD). libretexts.org

The following table summarizes common derivatization reagents for the GC analysis of carboxylic acids like this compound.

Table 1: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
Derivatization MethodReagentAbbreviationResulting Derivative
SilylationN,O-bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) Ester
SilylationN-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS) Ester
SilylationHexamethyldisilazan (+ Trifluoroacetic acid)HMDS + TFAATrimethylsilyl (TMS) Ester
Alkylation / EsterificationMethanol + Boron TrifluorideBF3-MeOHMethyl Ester
Alkylation / EsterificationDimethylformamide dimethyl acetalDMF-DMAMethyl Ester

An example of a GC-MS method for analyzing the trimethylsilyl derivative of this compound in environmental water samples is detailed below. nih.gov

Table 2: Example of GC-MS Parameters for Analysis of Silylated this compound

ParameterCondition
Derivatization ReagentHexamethyldisilazan (HMDS) + Trifluoroacetic acid (TFAA)
GC ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium
Injection ModeSplitless
Oven Temperature ProgramInitial 70°C, ramp to 280°C
DetectorMass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center at the alpha-carbon of the propanoic acid group, meaning it exists as a pair of non-superimposable mirror images called enantiomers. researchgate.net These are designated as (S)-(+)-ketoprofen (dexketoprofen) and (R)-(-)-ketoprofen. researchgate.net While the racemic mixture (containing equal amounts of both enantiomers) is used therapeutically, the (S)-enantiomer is primarily responsible for the anti-inflammatory activity. researchgate.net Therefore, it is crucial to have analytical methods to separate and quantify these enantiomers to assess the enantiomeric purity of pharmaceutical formulations, particularly for products containing only dexketoprofen. nih.gov

The most common and effective technique for this purpose is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). researchgate.net Chiral recognition on a CSP occurs through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. nih.gov

Types of Chiral Stationary Phases (CSPs)

A variety of CSPs have been successfully employed for the enantiomeric resolution of ketoprofen. researchgate.net

Polysaccharide-based CSPs: These are the most widely used and versatile CSPs for chiral separations. nih.gov They are based on derivatives of cellulose (B213188) or amylose, such as amylose tris(3,5-dimethylphenylcarbamate) or amylose tris(3-chloro-5-methylphenylcarbamate), coated or immobilized on a silica support. nih.govmdpi.com These phases often provide excellent separation under normal-phase conditions, using mobile phases typically consisting of a nonpolar solvent like n-hexane with a small amount of an alcohol (e.g., ethanol or isopropanol) and an acidic modifier (e.g., formic acid or acetic acid). mdpi.com

Protein-based CSPs: Columns based on immobilized proteins, such as α-acid glycoprotein (AGP), have also been used for the chiral separation of ketoprofen. researchgate.net

Cyclodextrin-based CSPs: These phases utilize cyclodextrins as the chiral selector. The separation mechanism in reversed-phase mode often involves the inclusion of part of the analyte molecule into the cyclodextrin cavity. researchgate.net

Pirkle-type CSPs: These synthetic CSPs operate on a donor-acceptor interaction principle and have also been applied to the resolution of ketoprofen enantiomers. researchgate.net

The following table summarizes the major types of CSPs used for the chiral separation of this compound.

Table 3: Chiral Stationary Phases (CSPs) for Enantioseparation of this compound
CSP TypeChiral Selector ExampleCommon Mode
Polysaccharide-basedAmylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Normal Phase, Polar Organic, Reversed Phase
Protein-basedα-acid glycoprotein (AGP)Reversed Phase
Cyclodextrin-basedβ-cyclodextrinReversed Phase
Pirkle-type (Donor-Acceptor)(R,R) Whelk-O1Normal Phase

A typical application involves quantifying the (R)-ketoprofen impurity in a sample of (S)-ketoprofen (dexketoprofen). An example of HPLC conditions for such an analysis is provided below. nih.govmdpi.com

Table 4: Example of HPLC Conditions for Enantiomeric Purity Assessment

ParameterCondition
HPLC ColumnLux Amylose-2 or Lux i-Amylose-3 (amylose-based CSP)
Mobile Phasen-Hexane / Ethanol / Formic Acid (e.g., 98:2:0.1, v/v/v)
Flow Rate1.0 - 2.0 mL/min
Column Temperature20 - 35 °C
DetectionUV Absorbance at 254 nm

Computational and Theoretical Studies of 3 4 Benzoylphenyl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from its electronic structure. These methods, such as Density Functional Theory (DFT), provide a robust framework for examining molecular orbitals, charge distribution, and electrostatic potential. worldscientific.comnih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 3-(4-Benzoylphenyl)propanoic acid is characterized by the interplay between the benzoyl and phenylpropanoic acid moieties. Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding its reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. worldscientific.com

In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, while the LUMO would likely be centered on the carbonyl group of the benzoyl moiety and the carboxylic acid group, which are electron-withdrawing. DFT calculations, often employing a basis set like B3LYP/6-31G(d,p), are a common approach to determine these properties. chemrxiv.org

Illustrative Data Table: Predicted Molecular Orbital Properties of this compound *

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

Disclaimer: The data in this table is illustrative and based on typical values for similar aromatic carboxylic acids. Specific computational studies on this compound are required for precise values.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound governs its polarity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.govnih.gov

For this molecule, the oxygen atoms of the benzoyl and carboxylic acid groups are expected to be sites of high negative electrostatic potential. Conversely, the hydrogen atom of the carboxylic acid and the aromatic protons would exhibit positive electrostatic potential. This charge distribution is crucial for understanding how the molecule interacts with biological receptors and other molecules. nih.gov

Illustrative Data Table: Predicted Atomic Charges for Key Atoms in this compound *

AtomPredicted Mulliken Charge (a.u.)
O (carbonyl)-0.55
O (hydroxyl)-0.60
H (hydroxyl)+0.45
C (carbonyl)+0.50

Disclaimer: The data in this table is illustrative and based on typical values for similar aromatic carboxylic acids. Specific computational studies on this compound are required for precise values.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. Conformational analysis helps to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Intramolecular Interactions and Hydrogen Bonding

Intramolecular interactions, such as hydrogen bonds, can play a significant role in stabilizing certain conformations. In this compound, an intramolecular hydrogen bond could potentially form between the carboxylic acid hydrogen and the carbonyl oxygen of the benzoyl group, leading to a more compact structure. The presence and strength of such interactions can be predicted through computational analysis. researchgate.net

Spectroscopic Property Prediction

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the experimental characterization of a compound. nih.govaip.orgnih.gov

Theoretical calculations can predict the vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra). nih.gov For instance, the characteristic C=O stretching frequency of the carboxylic acid and ketone groups in the IR spectrum can be calculated. Similarly, the 1H and 13C NMR chemical shifts can be predicted and compared with experimental data to confirm the molecular structure. nih.gov Time-dependent DFT (TD-DFT) is often employed to predict the UV-Visible absorption spectrum, providing insights into the electronic excitations within the molecule. nih.gov

Illustrative Data Table: Predicted Spectroscopic Data for this compound *

Spectroscopic TechniquePredicted Key Signals
IR (cm⁻¹)~1700 (C=O, ketone), ~1720 (C=O, carboxylic acid), ~2500-3300 (O-H, carboxylic acid)
¹H NMR (ppm)~12.0 (s, 1H, COOH), ~7.2-7.8 (m, 9H, Ar-H), ~3.0 (t, 2H, CH₂), ~2.7 (t, 2H, CH₂)
¹³C NMR (ppm)~196 (C=O, ketone), ~178 (C=O, acid), ~128-140 (Ar-C), ~34 (CH₂), ~29 (CH₂)
UV-Vis (nm)~260 (π→π* transition of benzoyl group)

Disclaimer: The data in this table is illustrative and based on typical values for similar aromatic carboxylic acids and experimental data for related compounds. Specific computational and experimental studies on this compound are required for precise values.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR parameters such as chemical shifts and spin-spin coupling constants. aps.org

The prediction of NMR chemical shifts for this compound would typically involve a multi-step computational protocol. First, the molecule's three-dimensional geometry is optimized to find its most stable conformation(s). This is crucial as chemical shifts are highly sensitive to the local electronic environment of each nucleus, which is determined by the molecular structure. ucl.ac.uk Following geometry optimization, the NMR shielding tensors are calculated for each atom (e.g., ¹H and ¹³C). The isotropic shielding value, which corresponds to the experimentally observed chemical shift, is the average of the diagonal elements of the shielding tensor. To facilitate comparison with experimental data, the calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). docbrown.info

δ = σ_ref - σ_sample

While specific computational studies providing predicted NMR data for this compound are not prominently available in the literature, we can construct a hypothetical table of predicted ¹³C NMR chemical shifts based on established DFT methods and typical values for the functional groups present in the molecule. The accuracy of such predictions depends heavily on the chosen level of theory (functional and basis set) and the inclusion of solvent effects.

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

Atom Number (see structure)Functional GroupPredicted Chemical Shift (ppm)
1Carboxylic Acid (C=O)~178
2Propanoic Acid (α-CH₂)~35
3Propanoic Acid (β-CH₂)~30
4Aromatic C (quaternary)~145
5, 9Aromatic C-H~130
6, 8Aromatic C-H~128
7Aromatic C (quaternary)~138
10Ketone (C=O)~196
11Aromatic C (quaternary)~137
12, 16Aromatic C-H~130
13, 15Aromatic C-H~129
14Aromatic C-H~133

Disclaimer: The data in this table is illustrative and based on typical chemical shift ranges for the respective functional groups. It does not represent results from a specific published computational study on this compound.

Similarly, spin-spin coupling constants (J-couplings) can be computed to aid in the detailed assignment of ¹H NMR spectra. These calculations provide through-bond connectivity information.

Vibrational Frequency and Intensity Calculations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations are instrumental in assigning the observed spectral bands to specific molecular motions.

The process begins with the optimization of the molecule's geometry to a minimum on the potential energy surface. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated, yielding the Hessian matrix. Diagonalizing this matrix provides the vibrational frequencies and the corresponding normal modes (the collective motion of atoms for each vibration). The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To correct for this, the computed frequencies are typically scaled by an empirical scaling factor specific to the level of theory employed.

For this compound, key vibrational modes of interest would include the C=O stretching of the ketone and carboxylic acid groups, the O-H stretch of the carboxylic acid, C-H stretching of the aromatic rings and the aliphatic chain, and various C-C stretching and bending modes within the phenyl rings.

Illustrative Calculated Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeTypical Scaled Frequency (cm⁻¹)Expected IR Intensity
Carboxylic AcidO-H stretch~3500-2500 (broad)Strong
Aromatic C-HC-H stretch~3100-3000Medium-Weak
Aliphatic C-HC-H stretch~2980-2850Medium
Ketone C=OC=O stretch~1685Strong
Carboxylic Acid C=OC=O stretch~1710Strong
Aromatic C=CC=C stretch~1600, ~1580, ~1450Medium-Strong
Carboxylic AcidC-O stretch~1320-1210Strong
Carboxylic AcidO-H bend~1440-1395Medium

Disclaimer: This table presents illustrative data based on typical vibrational frequencies for the indicated functional groups. It is not derived from a specific computational analysis of this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights into the transformation pathways, intermediate structures, and the factors controlling reaction rates and selectivity.

Transition State Characterization for Synthetic Pathways

The synthesis of this compound can be achieved through various synthetic routes, such as the Friedel-Crafts acylation of 3-phenylpropanoic acid or related precursors. Computational chemistry allows for a detailed exploration of the reaction energy profile for such a synthesis.

A key aspect of this exploration is the location and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. Computationally, TS structures are located using various optimization algorithms. Once a candidate TS structure is found, it must be confirmed by a frequency calculation. A true transition state will have exactly one imaginary frequency, and the corresponding vibrational mode represents the motion of the atoms as they traverse the energy barrier from reactant to product.

For instance, in a Friedel-Crafts acylation, computational modeling could be used to:

Model the interaction of the acylating agent with the Lewis acid catalyst.

Characterize the transition state for the electrophilic attack on the aromatic ring.

Evaluate the relative energies of ortho, meta, and para substitution pathways to explain the observed regioselectivity.

Characterize the transition state for the final deprotonation step to restore aromaticity.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction coordinate diagram can be constructed, providing a quantitative understanding of the reaction's feasibility and kinetics.

Mechanistic Insights into Derivatization Reactions

The carboxylic acid moiety of this compound is a prime site for derivatization reactions, such as esterification, amidation, or conversion to an acyl halide. These reactions are crucial for modifying the compound's properties or for linking it to other molecules. Computational modeling can provide deep mechanistic insights into these transformations.

For example, consider the acid-catalyzed esterification of this compound with methanol (B129727). Computational studies could elucidate the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid to activate it towards nucleophilic attack.

Characterization of the transition state for the nucleophilic attack of methanol on the protonated carbonyl carbon, leading to a tetrahedral intermediate.

Investigation of the proton transfer steps within the tetrahedral intermediate.

Characterization of the transition state for the elimination of a water molecule to form the ester.

Similarly, derivatization strategies used in analytical chemistry, such as the reaction with 3-nitrophenylhydrazine (B1228671) (3-NPH) to enhance detection sensitivity in mass spectrometry, can be studied computationally. nih.gov Modeling this reaction would involve characterizing the transition state for the condensation reaction between the carboxylic acid (after activation) and the hydrazine (B178648) derivative. Such studies can help to understand the reaction kinetics and optimize the derivatization conditions. Molecular docking studies on derivatives of similar compounds, such as 2-(3-benzoylphenyl)propanoic acid (ketoprofen), have also been used to understand their interaction with biological targets, which provides a framework for how the mechanism of action of derivatives can be computationally explored. researchgate.netresearchgate.net

Through these computational approaches, a detailed, atomistic-level understanding of the reactivity of this compound can be achieved, guiding further experimental work in its synthesis and application.

Emerging Research Areas and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3-(4-benzoylphenyl)propanoic acid, a key intermediate for the non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614), is an area of active research focused on developing more efficient and environmentally friendly methods. Traditional synthetic routes often involve multiple steps with harsh reagents and generate significant waste. Current research aims to overcome these limitations through innovative catalytic systems and process optimization.

One promising approach involves the use of phase-transfer catalysis. A process has been developed for the preparation of 2-(3-benzoylphenyl)propionic acid (a closely related derivative) where 3-benzoylphenyl acetonitrile (B52724) is reacted with a methylating agent in a two-phase system. google.com This method, conducted at a gradually increasing temperature in the presence of a quaternary ammonium (B1175870) compound, offers a potential pathway to streamline the synthesis. google.com

Furthermore, the development of versatile and unambiguous synthetic routes starting from readily available materials is a key focus. Researchers have described a procedure that begins with simple aldehydes or ketones and utilizes a Wittig reaction with a common intermediate, p-bromobenzyltriphenyl-phosphonium bromide. nih.gov This method proceeds in good yield through various intermediates, highlighting a more flexible and potentially scalable approach. nih.gov

The fine-tuning of reaction conditions and the exploration of novel catalysts are central to these new synthetic strategies. For instance, a patented process details the reaction of 3-benzoylphenyl acetonitrile or its alkoxide with a methylating agent, followed by hydrolysis to yield the final acid. google.com This highlights the ongoing efforts to refine existing methods for improved efficiency and yield.

Future research will likely focus on the application of green chemistry principles, such as the use of renewable starting materials, solvent-free reaction conditions, and highly selective and recyclable catalysts. The goal is to develop a truly sustainable manufacturing process for this important pharmaceutical precursor.

Exploration of Advanced Academic Applications beyond Derivatization

While historically recognized for its role as a precursor to ketoprofen, recent academic research has begun to explore the intrinsic chemical properties of this compound and its derivatives for a range of advanced applications. These investigations are uncovering new potential for this compound beyond its traditional use in medicinal chemistry.

One area of significant interest is the development of novel therapeutic agents. For example, derivatives of 2-(3-benzoylphenyl)propanoic acid have been synthesized and evaluated as dual-mechanism drugs. technologynetworks.comresearchgate.net Specifically, 2-(3-benzoyl phenyl)propanohydroxamic acid and 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid have been created from ketoprofen. technologynetworks.comresearchgate.net These new compounds have shown potential as both anti-inflammatory and anticancer agents. technologynetworks.comresearchgate.net

The exploration of these derivatives extends to their potential as inhibitors of specific biological targets. Flexible ligand docking studies have been performed to understand the structural requirements for inhibiting matrix metalloproteinases (MMPs) and cyclooxygenases (COXs), both of which are implicated in cancer progression. technologynetworks.comresearchgate.net One of the synthesized hydroxamic acid analogues demonstrated greater potency than the parent ketoprofen in an in vivo anti-inflammatory model and also exhibited moderate antitumor activity. technologynetworks.comresearchgate.net

Furthermore, the core structure of propanoic acid derivatives is being utilized to create scaffolds for new classes of bioactive molecules. Research into (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives has led to the discovery of a new class of GPR34 antagonists. nih.govresearchgate.net GPR34 is a G protein-coupled receptor involved in various diseases, and the identified compounds show promise in the development of new treatments. nih.govresearchgate.net

These studies underscore a shift in perspective, viewing this compound not just as a stepping stone to a single drug, but as a versatile building block for a diverse range of new chemical entities with potential applications in various fields of biomedical research.

Integration into Emerging Fields of Chemical Science

The unique chemical structure of this compound, featuring both a carboxylic acid group and a benzophenone (B1666685) moiety, makes it an attractive candidate for integration into emerging fields of chemical science beyond traditional pharmacology. These areas include materials science, polymer chemistry, and the development of novel biomaterials.

The photosensitive nature of the benzophenone group, for instance, opens up possibilities for its use in photopolymerization and as a photo-crosslinking agent in the development of advanced polymer networks. The carboxylic acid function provides a handle for further chemical modification, allowing for the incorporation of this molecule into larger polymer backbones or onto the surface of materials to impart specific properties.

In the realm of antimicrobial research, the broader scaffold of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is being investigated for developing new agents against multidrug-resistant pathogens. nih.govmdpi.com A library of these derivatives has been synthesized and screened against ESKAPE group bacteria and drug-resistant fungal pathogens, including Candida auris. nih.govmdpi.com The results indicate that these compounds exhibit structure-dependent antimicrobial activity, with some derivatives showing significant potency. nih.govmdpi.com This research highlights the potential of the propanoic acid scaffold as a foundational platform for creating novel antimicrobial agents.

Furthermore, the development of derivatives such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid highlights the ongoing exploration of this chemical space for new anticancer candidates. nih.gov These compounds have been shown to target SIRT2 and EGFR, demonstrating the potential for this class of molecules to interact with key cellular signaling pathways implicated in cancer. nih.gov

The integration of this compound and its analogues into these emerging areas is still in its early stages, but the initial findings are promising. Future research in this direction could lead to the development of novel smart materials, advanced drug delivery systems, and new classes of therapeutic agents with applications extending far beyond its original use.

Challenges and Opportunities in the Study of this compound

The study of this compound presents both challenges and significant opportunities for future research and development.

Challenges:

One of the primary challenges lies in the development of truly green and economically viable synthetic routes. While progress is being made, many current methods still rely on traditional organic chemistry techniques that may not be ideal from an environmental or cost perspective. Overcoming this requires further innovation in catalysis and process chemistry.

Another challenge is the need for a deeper understanding of the structure-activity relationships (SAR) of its various derivatives. As researchers explore new applications, a more comprehensive understanding of how modifications to the core structure impact its biological and chemical properties is crucial for the rational design of new compounds with desired functionalities.

Opportunities:

Despite the challenges, the opportunities are vast. The continued exploration of this molecule as a scaffold for new therapeutic agents is a significant area of opportunity. The initial successes in developing dual-action anti-inflammatory/anticancer agents and GPR34 antagonists suggest that there is much more to be discovered. technologynetworks.comresearchgate.netnih.govresearchgate.net

The integration of this compound into materials science and polymer chemistry represents a largely untapped frontier. Its unique combination of functional groups could be leveraged to create novel materials with tailored properties for a wide range of applications.

Furthermore, there is an opportunity to utilize computational tools, such as molecular docking and molecular dynamics simulations, to accelerate the discovery and design of new derivatives. technologynetworks.comresearchgate.netresearchgate.net These in silico methods can help to predict the binding of these molecules to various biological targets, guiding synthetic efforts and reducing the need for extensive and costly experimental screening.

Conclusion

Summary of Key Academic Discoveries and Research Contributions

Academic research has established 3-(4-Benzoylphenyl)propanoic acid as a significant chemical entity, primarily valued as a structural isomer of ketoprofen (B1673614) and a versatile precursor for organic synthesis. Key contributions include the development of multiple synthetic routes, such as Friedel-Crafts acylation and Suzuki-Miyaura coupling, which provide pathways to this molecule with varying degrees of efficiency and scalability. Characterization of its physicochemical properties has provided the foundational data necessary for its use in further research. nih.gov Studies on its derivatives, including methylated and aminated analogues, highlight its role as a scaffold in the exploration of new chemical entities with potential anti-inflammatory activity. researchgate.netabmole.com

Outlook on the Future Trajectory of Research on this compound

The future research trajectory for this compound is likely to advance in several directions. A primary focus will probably be on its application in medicinal chemistry, where it will continue to serve as a starting point for the design and synthesis of novel compounds. Researchers will likely explore a wider range of derivatives to conduct comprehensive structure-activity relationship (SAR) studies, aiming to identify molecules with enhanced biological activity or novel mechanisms of action. Furthermore, there may be continued efforts to optimize existing synthetic routes or develop new, more efficient, and environmentally benign methods for its production. Comparative studies between its derivatives and those of its meta-isomer, ketoprofen, could provide valuable insights into the subtleties of molecular interactions with biological targets.

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-benzoylphenyl)propanoic acid, and how is purity ensured during synthesis?

The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation to introduce the benzoyl group, followed by carboxylation or hydrolysis to form the propanoic acid moiety. Key steps require precise control of temperature (e.g., 0–5°C for acylation) and pH (e.g., acidic hydrolysis). Purity is ensured via techniques like column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (using ethanol/water mixtures). Analytical validation via NMR (¹H/¹³C) and HPLC (C18 column, UV detection at 254 nm) confirms structural integrity and ≥95% purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H NMR : Identifies aromatic protons (δ 7.5–8.1 ppm) and propanoic acid protons (δ 2.6–3.1 ppm for CH₂ and δ 12.1 ppm for COOH).
  • FT-IR : Confirms carbonyl groups (C=O stretch at ~1680 cm⁻¹ for benzoyl, ~1700 cm⁻¹ for carboxylic acid).
  • HPLC-MS : Validates molecular weight (MW 268.3 g/mol) and detects impurities (<0.5%).
  • X-ray crystallography (if crystalline): Resolves 3D structure and hydrogen-bonding patterns .

Q. How should researchers handle reactive intermediates during synthesis to minimize side reactions?

  • Use anhydrous conditions for acylation steps (e.g., dry DCM as solvent, inert N₂ atmosphere).
  • Quench reactive intermediates (e.g., AlCl₃ in Friedel-Crafts) with ice-cold dilute HCl to prevent over-reaction.
  • Stabilize sensitive intermediates via low-temperature storage (–20°C) or immediate derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale synthesis?

  • Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for acylation efficiency.
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for carboxylation kinetics.
  • DoE (Design of Experiments) : Use response surface methodology to model interactions between temperature, catalyst loading, and reaction time. Recent studies achieved 85% yield at 70°C with 1.2 eq AlCl₃ .

Q. What strategies are employed to analyze contradictory bioactivity data in enzyme inhibition studies?

  • Dose-response curves : Validate IC₅₀ values across multiple replicates (n ≥ 3) to assess reproducibility.
  • Off-target screening : Use proteome-wide profiling (e.g., kinase panels) to rule out non-specific binding.
  • Structural analogs : Compare with derivatives (e.g., 4-fluorophenyl or 4-hydroxyphenyl variants) to identify SAR trends. For example, the benzoyl group enhances COX-2 inhibition, while electron-withdrawing substituents reduce potency .

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., COX-2 PDB: 1CX2) to simulate ligand-receptor interactions.
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field).
  • QSAR models : Corrogate electronic parameters (Hammett σ) with experimental IC₅₀ values to predict novel analogs .

Q. What methodologies resolve discrepancies in solubility data during formulation studies?

  • Phase solubility analysis : Measure solubility in buffered solutions (pH 1.2–7.4) and co-solvents (PEG-400, DMSO).
  • Thermodynamic modeling : Apply Hansen solubility parameters to identify optimal excipients.
  • Microscopy : Use polarized light microscopy to detect polymorphic transitions affecting solubility .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., variable enzyme inhibition), cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic substrates for activity).
  • Advanced Purification : For trace impurities, employ preparative HPLC (Waters XBridge C18, 5 µm, 10 × 250 mm) with gradient elution (10–90% acetonitrile in 0.1% TFA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.